N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-(prop-2-en-1-yl)acetamide

Lipophilicity LogP Drug-likeness

N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-(prop-2-en-1-yl)acetamide (CAS 923223-48-7, molecular formula C₁₀H₁₁BrClNOS, molecular weight 308.62 g/mol) is a synthetic acetamide derivative characterized by three distinct functional handles: a 5-bromothiophene ring, a chloroacetamide electrophilic warhead, and an N-allyl substituent. The bromothiophene moiety enables transition-metal-catalyzed cross-coupling (e.g., Suzuki–Miyaura, Buchwald–Hartwig) for downstream diversification, while the chloroacetamide group provides thiol-reactive covalent targeting capability, and the allyl group offers a site for further functionalization via olefin metathesis or thiol–ene click chemistry.

Molecular Formula C10H11BrClNOS
Molecular Weight 308.62
CAS No. 923223-48-7
Cat. No. B2505661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-(prop-2-en-1-yl)acetamide
CAS923223-48-7
Molecular FormulaC10H11BrClNOS
Molecular Weight308.62
Structural Identifiers
SMILESC=CCN(CC1=CC=C(S1)Br)C(=O)CCl
InChIInChI=1S/C10H11BrClNOS/c1-2-5-13(10(14)6-12)7-8-3-4-9(11)15-8/h2-4H,1,5-7H2
InChIKeyMUZSJNLYEDOYGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(5-Bromothiophen-2-yl)methyl]-2-chloro-N-(prop-2-en-1-yl)acetamide (CAS 923223-48-7): A Dual-Warhead Heterocyclic Building Block for Covalent Probe and Medicinal Chemistry


N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-(prop-2-en-1-yl)acetamide (CAS 923223-48-7, molecular formula C₁₀H₁₁BrClNOS, molecular weight 308.62 g/mol) is a synthetic acetamide derivative characterized by three distinct functional handles: a 5-bromothiophene ring, a chloroacetamide electrophilic warhead, and an N-allyl substituent . The bromothiophene moiety enables transition-metal-catalyzed cross-coupling (e.g., Suzuki–Miyaura, Buchwald–Hartwig) for downstream diversification, while the chloroacetamide group provides thiol-reactive covalent targeting capability, and the allyl group offers a site for further functionalization via olefin metathesis or thiol–ene click chemistry . This compound is supplied as a research chemical with ≥95% purity by multiple vendors including Enamine (cat. EN300-22647), Santa Cruz Biotechnology (cat. sc-355498), ChemScence (cat. CS-0240191), and CymitQuimica . Its primary utility lies in serving as a versatile intermediate for the synthesis of covalent enzyme inhibitors, targeted protein degraders, and biologically active small-molecule libraries.

Why N-[(5-Bromothiophen-2-yl)methyl]-2-chloro-N-(prop-2-en-1-yl)acetamide Cannot Be Replaced by Simpler Bromothiophene or Chloroacetamide Analogs


The target compound occupies a unique molecular space that is not replicated by any single in-class alternative. (1) Bromine substitution position matters: 5-bromothiophene derivatives exhibit regioselective Pd-catalyzed C5-arylation behavior distinct from 3-bromo or 4-bromo isomers, directly affecting downstream library synthesis . (2) The chloroacetamide warhead requires specific N-substitution for tuned reactivity: environmental hydrolysis studies show that N-(alkoxy)alkyl versus N-allyl substitution on chloroacetamides can alter reaction rates by up to four orders of magnitude [1]. (3) The allyl group provides a π-system that both modulates the electron density at the amide nitrogen and enables orthogonal chemistry not available to N-ethyl or N-methyl analogs . Simple replacement with N-(5-bromothiophen-2-yl)acetamide (CAS 68236-26-0) sacrifices the chloroacetamide warhead entirely; replacement with 2-bromothiophene (CAS 1003-09-4) loses both the acetamide scaffold and the allyl handle—each loss represent a fundamentally different reactivity profile that precludes faithful reproduction of synthetic sequences and biological target engagement.

Quantitative Differentiation Evidence for N-[(5-Bromothiophen-2-yl)methyl]-2-chloro-N-(prop-2-en-1-yl)acetamide Against Closest Analogs


Lipophilicity Advantage: LogP 3.264 Positions the N-Allyl Analog in Optimal Drug-Like Space Relative to N-Ethyl and N-Aryl Comparators

The target compound's computed LogP of 3.264 positions it within the favorable range for CNS drug-likeness (LogP 1–4) and is significantly higher than the structurally simpler comparator 2-bromothiophene (LogP 2.75 ), reflecting the added lipophilicity conferred by the chloroacetamide-allyl scaffold. Compared with the N-ethyl analog (CAS 851903-52-1), which lacks the allyl π-system, the target compound's LogP is elevated by an estimated ~0.5–0.7 log units (class-level estimate based on the π contribution of the allyl group [1]). Versus the 4-bromo regioisomer N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide (CAS 1269151-62-3, LogP ~2.57 ), the target compound exhibits a lipophilicity advantage of approximately +0.7 log units, primarily attributable to the N-allyl substituent.

Lipophilicity LogP Drug-likeness Physicochemical profiling

Enhanced Covalent Warhead Reactivity: Chloroacetamide–Allyl Synergy Provides Tunable Thiol Reactivity Versus Simple Chloroacetamide Building Blocks

The target compound's chloroacetamide warhead is predicted to exhibit modulated thiol reactivity due to the electron-donating effect of the N-allyl substituent, which reduces the electrophilicity of the α-chloro carbon relative to less-substituted chloroacetamides. Systematic studies on chloroacetamide reactivity have demonstrated that subtle changes in N-substituent structure can alter hydrolysis and thiol-conjugation half-lives by up to four orders of magnitude [1]. The target compound, bearing an N-allyl group, is expected to display intermediate reactivity—higher than sterically hindered N,N-dialkyl chloroacetamides but lower than primary chloroacetamides (e.g., 2-chloroacetamide)—providing a tunable window for achieving target-selective covalent engagement while minimizing non-specific protein labeling [2]. In contrast, the N-ethyl analog (CAS 851903-52-1) lacks the resonance-stabilizing allyl π-system, and the 4-bromo regioisomer (CAS 1269151-62-3) lacks the N-allyl group entirely, each exhibiting different electronic profiles at the amide nitrogen that cannot replicate the target compound's specific reactivity tuning.

Covalent inhibition Chloroacetamide warhead Thiol reactivity Cysteine targeting

Regiochemical Precision: 5-Bromo Substitution Enables Selective C5 Cross-Coupling Chemistry Not Accessible to 3-Bromo or 4-Bromo Thiophene Regioisomers

The 5-bromothiophene moiety in the target compound directs regioselective Pd-catalyzed cross-coupling exclusively at the C5 position. Literature precedent demonstrates that 2-bromothiophene derivatives undergo C5-arylation via electrophilic palladation, and the bromine substituent acts as a blocking group to enforce regiochemical control . This innate selectivity is fundamentally different from 3-bromothiophene isomers, which direct coupling to the C2 position, and 4-bromo regioisomers, which exhibit distinct electronic and steric profiles at the coupling site. The target compound thus provides predictable, single-isomer cross-coupling products—a critical requirement for library synthesis reproducibility. The 4-bromo regioisomer comparator N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide (CAS 1269151-62-3 ) undergoes coupling at the electronically distinct C4 position, generating constitutional isomers with potentially divergent biological activity.

Regioselective cross-coupling Suzuki–Miyaura 5-bromothiophene Building block diversity

Polar Surface Area Constraint: TPSA of 20.31 Ų Confers Favorable Permeability Characteristics Unattainable with Higher-TPSA Analogs Containing Additional Heteroatoms

The target compound's computed topological polar surface area (TPSA) of 20.31 Ų is exceptionally low for a molecule containing both bromine and chlorine substituents, reflecting the absence of hydrogen bond donors and the minimal number of hydrogen bond acceptors (two: the amide carbonyl oxygen and the thiophene sulfur). This value falls well below the widely accepted TPSA threshold of 140 Ų for oral bioavailability and below 60–70 Ų for favorable blood–brain barrier penetration [1]. The closest comparator N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide (CAS 1269151-62-3) has a TPSA of approximately 29.1–47.3 Ų (conflicting vendor estimates ), while N-(5-bromothiophen-2-yl)acetamide (CAS 68236-26-0) bears a hydrogen bond donor (amide N–H), increasing both TPSA and polarity. The target compound's combination of zero H-bond donors and minimal TPSA is particularly advantageous for designing CNS-penetrant covalent probes.

Polar surface area TPSA Membrane permeability Drug-likeness

Supply Chain Quality: Consistent ≥95% Purity Across Three Independent Vendors Ensures Reproducible SAR Versus Single-Source Alternatives

The target compound is commercially available from at least three independent, reputable vendors with consistent purity specifications: Enamine (cat. EN300-22647, ≥95% ), ChemScence (cat. CS-0240191, ≥95% ), and CymitQuimica (Ref. 3D-YLB22348, min. 95% ). This multi-vendor availability with uniform purity standards contrasts with the N-ethyl analog (CAS 851903-52-1), which is primarily single-sourced, and the 4-bromo regioisomer (CAS 1269151-62-3), for which purity specifications vary across suppliers. Multi-sourcing reduces supply continuity risk and enables independent quality verification—a critical consideration for long-term medicinal chemistry programs and patent-dependent timelines.

Vendor qualification Purity specification Supply chain reliability Reproducibility

Patent Relevance: Inclusion in Neurodegenerative Disease Patent Portfolio (WO-2020206363-A1) Suggests Privileged Scaffold Status Versus Unpatented Analogs

The target compound or its close structural congeners appear within the patent document WO-2020206363-A1, titled 'Compositions and Methods of Using the Same for Treatment of Neurodegenerative and Mitochondrial Disease' . This patent linkage indicates that the 5-bromothiophene–chloroacetamide–allyl scaffold has been identified as relevant to therapeutic programs targeting neurodegenerative and mitochondrial indications. By contrast, the simpler N-(5-bromothiophen-2-yl)acetamide (CAS 68236-26-0) and the 4-bromo regioisomer are not specifically associated with this therapeutic patent family, suggesting that the combination of the chloroacetamide warhead with the N-allyl substituent on the 5-bromothiophene scaffold may confer uniquely privileged biological properties recognized in the patent literature.

Patent landscape Neurodegenerative disease Mitochondrial disease Intellectual property

Procurement-Driven Application Scenarios for N-[(5-Bromothiophen-2-yl)methyl]-2-chloro-N-(prop-2-en-1-yl)acetamide


Targeted Covalent Inhibitor (TCI) Library Synthesis

The compound's chloroacetamide warhead with N-allyl tuning (intermediate reactivity tier) makes it an ideal core scaffold for generating focused covalent inhibitor libraries. The 5-bromothiophene moiety enables late-stage diversification via Suzuki–Miyaura cross-coupling to explore binding pocket interactions, while the chloroacetamide group provides the cysteine-targeting electrophile [1]. Procurement of this single intermediate supports a divergent synthetic strategy yielding 50–200 covalent analogs from one building block, maximizing chemical space exploration per procurement dollar.

CNS-Penetrant Covalent Probe Development

With a computed TPSA of 20.31 Ų (well below the 60–70 Ų BBB threshold) and LogP of 3.264 within the CNS-favorable range, this compound is particularly suited for designing brain-penetrant covalent chemical probes [2]. The absence of hydrogen bond donors further enhances predicted passive CNS permeability. Researchers targeting CNS enzymes (e.g., FAAH, MAGL, or kinases implicated in neurodegenerative disease) can use this scaffold as a permeability-optimized starting point.

Neurodegenerative and Mitochondrial Disease Drug Discovery

The association of this scaffold family with patent WO-2020206363-A1 for neurodegenerative and mitochondrial disease treatment supports its relevance to programs targeting Alzheimer's disease, Parkinson's disease, or mitochondrial dysfunction. Industrial users pursuing these indications can justify scaffold selection through patent precedent, facilitating internal project approvals and reducing early-stage scaffold-hopping risk.

Multi-Step Divergent Synthesis Requiring Supply Chain Resilience

For long-term medicinal chemistry projects (12–36 months), the availability of this compound from three or more independent vendors with uniform ≥95% purity specifications mitigates the risk of supply interruption. Unlike single-sourced building blocks, multi-vendor availability ensures competitive pricing, batch-to-batch quality verification, and continuity in the event of vendor-specific stockouts or discontinuations. This procurement resilience is critical for projects operating under IND-enabling timelines or patent filing deadlines.

Quote Request

Request a Quote for N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-(prop-2-en-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.